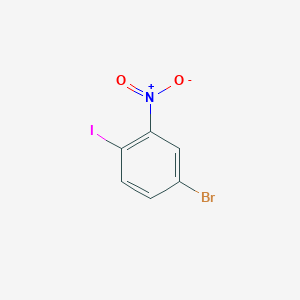

4-Bromo-1-iodo-2-nitrobenzene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of halogenated nitrobenzene derivatives, including 4-Bromo-1-iodo-2-nitrobenzene, typically involves halogenation and nitration reactions. These processes are crucial for introducing bromo, iodo, and nitro groups into the benzene ring. For instance, derivatives of nitrobenzene can be synthesized through direct nitration, employing electrophilic substitution reactions, where halogen presence may influence reaction conditions or outcomes due to their electron-withdrawing effects.

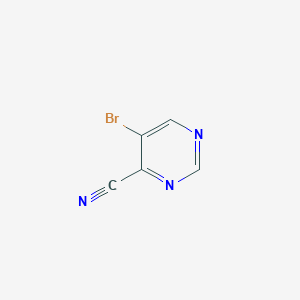

Molecular Structure Analysis

The molecular structure of this compound features significant interactions between the halogen atoms and the nitro group. These interactions can include halogen bonding, which plays a critical role in the crystalline structure and influences the molecule's stability and reactivity. For example, studies have highlighted how iodo and nitro groups can engage in symmetrical bridging interactions, forming molecular ribbons in the crystal structure, indicative of the structured nature of such compounds (F. Allen et al., 1994).

Chemical Reactions and Properties

This compound undergoes various chemical reactions, reflecting its reactivity profile shaped by the presence of bromo, iodo, and nitro functional groups. For example, radical anions formed from halogenated nitrobenzenes show unique reactivity in specific solvents, illustrating the compound's versatile chemical behavior and its potential for further functionalization or participation in complex organic reactions (S. Ernst et al., 2013).

Scientific Research Applications

Halogenation and Catalyst Research

4-Bromo-1-iodo-2-nitrobenzene is involved in research exploring halogenation processes and catalyst efficiency. For instance, halogenated compounds are prepared through reactions facilitated by specific catalysts, highlighting the compound's role in studying selective halogenation techniques and the synthesis of mixed halogenated substances (Bovonsombat & Mcnelis, 1993).

Molecular Orbital Studies

Studies on the molecular orbital aspects of halonitrobenzenes, including compounds similar to this compound, provide insights into their electronic structures. These investigations, which include NMR spectroscopy and semiempirical calculations, help understand the electronic effects of halogen and nitro groups on benzene rings, thereby contributing to molecular electronics and materials science (Pandiarajan et al., 1994).

Crystal Structure Analysis

Research on the crystal structures of halonitrobenzenes explores the interactions between molecules, such as iodine...iodine and nitro...nitro interactions. These studies are crucial for understanding the solid-state chemistry of halogenated compounds and their potential applications in designing materials with specific crystallographic properties (Merz, 2003).

Photochemistry and Photophysics

The photoinduced reactions of halothiophenes and halonitrobenzenes, including this compound, are significant for understanding the photophysics and photochemistry of these compounds. These studies provide insights into the mechanisms of photoarylation and the behavior of excited states, contributing to the fields of photophysics, photochemistry, and potential applications in photovoltaic materials (Latterini et al., 2001).

Nanotechnology Applications

The construction of nanowires using 4-halonitrobenzenes on graphite surfaces demonstrates the potential application of these compounds in nanotechnology. The ability to form structured nanowires could be exploited in the development of nanoscale electronic devices and sensors (Jiang et al., 2007).

Electrocatalysis and Electrochemistry

Investigations into the electrocatalytic behavior of halonitrobenzene anion radicals, including those related to this compound, are crucial for understanding their reactivity in electrochemical systems. These studies have implications for the development of electrocatalytic processes and materials for energy conversion and storage (Kitagawa et al., 1963).

Mechanism of Action

Safety and Hazards

properties

IUPAC Name |

4-bromo-1-iodo-2-nitrobenzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrINO2/c7-4-1-2-5(8)6(3-4)9(10)11/h1-3H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLUAZLDTZYHVSO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)[N+](=O)[O-])I |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrINO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00549964 |

Source

|

| Record name | 4-Bromo-1-iodo-2-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00549964 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

327.90 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

112671-42-8 |

Source

|

| Record name | 4-Bromo-1-iodo-2-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00549964 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Chloro-1a,2,3,7b-tetrahydronaphtho[1,2-b]oxirene](/img/structure/B37927.png)

![3,6-Dioxabicyclo[3.1.0]hexane, 1-methyl-2-methylene-](/img/structure/B37935.png)

![7-[4-(Diethylamino)-2-methylphenyl]-7-(1-ethyl-2-methylindol-3-yl)furo[3,4-b]pyridin-5-one](/img/structure/B37937.png)

![2-Amino-1-[4-(2-methylpropyl)phenyl]propan-1-one](/img/structure/B37940.png)